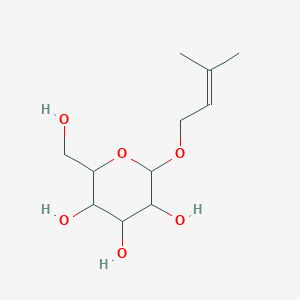
Prenyl glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Prenyl glucoside is a naturally occurring compound characterized by the presence of a prenyl group attached to a glucose molecule. This compound is part of a broader class of prenylated flavonoids, which are known for their diverse biological activities and potential health benefits. This compound is found in various plants and has been studied for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: Prenyl glucoside can be synthesized through the reaction of glucose with prenyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The process involves the formation of a glycosidic bond between the glucose and the prenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes to enhance the efficiency and selectivity of the reaction. Enzymatic glycosylation is a common method used to produce glycosides, including this compound, on a large scale. This method offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
化学反応の分析
Types of Reactions: Prenyl glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydrothis compound.
Substitution: this compound can undergo substitution reactions where the prenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted prenyl glucosides with different functional groups.
科学的研究の応用
Chemistry: Prenyl glucoside is used as a precursor for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: It has been investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: this compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being explored for its potential use in developing new therapeutic agents.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties and potential health benefits.
作用機序
The mechanism of action of prenyl glucoside involves its interaction with various molecular targets and pathways. The prenyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with cell membranes and intracellular targets. This compound can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Prenylated Flavonoids: Compounds such as xanthohumol, isoxanthohumol, and 8-prenyl naringenin share structural similarities with prenyl glucoside and exhibit similar biological activities.
Glycosides: Other glycosides, such as quercetin glucoside and kaempferol glucoside, also share similarities in terms of their glycosidic bond and biological activities.
Uniqueness: this compound is unique due to the presence of the prenyl group, which enhances its lipophilicity and bioavailability compared to non-prenylated glycosides. This structural feature contributes to its enhanced biological activities and potential therapeutic applications.
特性
CAS番号 |
117861-55-9 |
|---|---|
分子式 |
C11H20O6 |
分子量 |
248.27 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(3-methylbut-2-enoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O6/c1-6(2)3-4-16-11-10(15)9(14)8(13)7(5-12)17-11/h3,7-15H,4-5H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
InChIキー |
GQJQCKUJCHMTNF-KAMPLNKDSA-N |
SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
異性体SMILES |
CC(=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
正規SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
melting_point |
68-70°C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















